molecular formula C11H16O B12675110 2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- CAS No. 53253-09-1

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl-

Cat. No.: B12675110
CAS No.: 53253-09-1
M. Wt: 164.24 g/mol
InChI Key: MNDIPYKZPZKECD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is known for its versatile reactivity and is used in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- involves its electrophilic nature, which allows it to react with nucleophiles. The compound’s ketone and alkene functional groups participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is unique due to its specific hexenyl side chain, which imparts distinct reactivity and properties compared to other cyclopentenones. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex molecules and industrial products.

Properties

CAS No.

53253-09-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-[(E)-hex-3-enyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h3-4,9H,2,5-8H2,1H3/b4-3+

InChI Key

MNDIPYKZPZKECD-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC1=CC(=O)CC1

Canonical SMILES

CCC=CCCC1=CC(=O)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.